

Comparing the biological activity of different thiomorpholine-based compounds

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Compound of Interest

Compound Name: Methyl 3-oxothiomorpholine-2-carboxylate
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Comparative Guide: Biological Activity of Thiomorpholine-Based Compounds

Executive Summary: The Thiomorpholine Advantage

In the landscape of heterocyclic medicinal chemistry, thiomorpholine (1-thia-4-azacyclohexane) has emerged as a "privileged scaffold," offering distinct pharmacokinetic advantages over its oxygenated analogue, morpholine.[1] While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), the thiomorpholine congener introduces a sulfur atom that alters lipophilicity (

), metabolic stability, and hydrogen-bonding potential.

This guide objectively compares the biological performance of recent thiomorpholine derivatives across three primary therapeutic axes: Anticancer, Antimicrobial, and Metabolic

Regulation. Unlike standard reviews, this document focuses on quantitative head-to-head comparisons (IC

, MIC) and provides validated experimental workflows for reproducing these results.

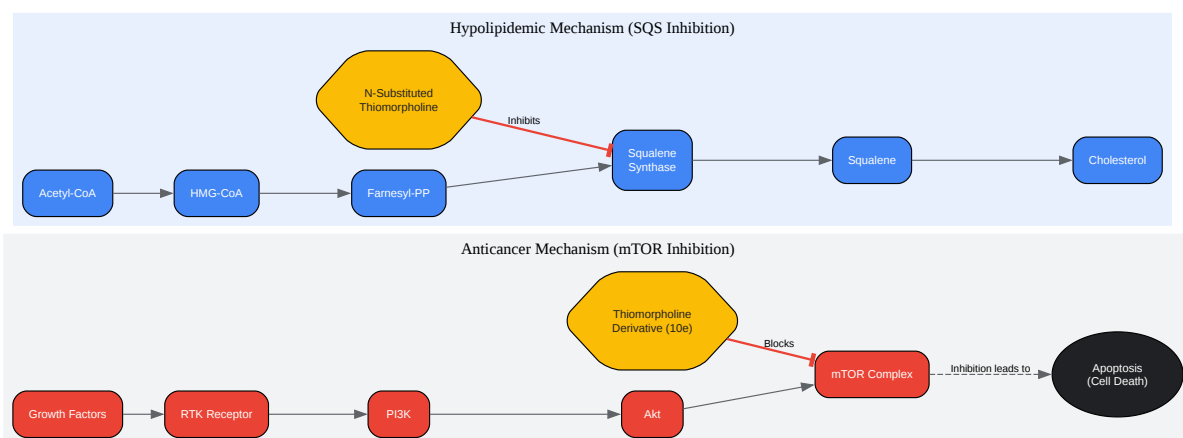
Mechanistic Architecture & Signaling Pathways

To understand the potency differences described later, we must first visualize the primary molecular targets. Thiomorpholine derivatives frequently act as kinase inhibitors in oncology and enzyme inhibitors in metabolic disorders.

Pathway Visualization: mTOR and Squalene Synthase Inhibition

The following diagram illustrates two distinct mechanisms where thiomorpholine derivatives (TDs) exert efficacy:

- Anticancer: Inhibition of the PI3K/Akt/mTOR pathway, leading to apoptosis.
- Hypolipidemic: Inhibition of Squalene Synthase (SQS), preventing cholesterol biosynthesis.



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Figure 1: Dual-action mechanism of thiomorpholine scaffolds targeting mTOR signaling in cancer cells and Squalene Synthase in lipid metabolism.

Comparative Analysis of Biological Activity[1][2][3] [4][5][6][7]

Anticancer Potency (IC Benchmarking)

Thiomorpholine derivatives often outperform standard chemotherapeutics in specific cell lines due to enhanced lipophilicity, allowing better membrane penetration.

Table 1: Cytotoxicity Profile of Thiomorpholine Derivatives vs. Standards

Compound Class	Target Cell Line	Lead Compound	IC (μM)	Reference Drug (IC)	Selectivity Index (SI)*
Thiazolyl-Thiomorpholine	A549 (Lung)	Compound 3f	3.72	Cisplatin (12. [2]50)	>134 (vs L929)
THQ-Thiomorpholine	A549 (Lung)	Compound 10e	0.033	Everolimus (N/A)	High
THQ-Thiomorpholine	MCF-7 (Breast)	Compound 10h	0.087	5-Fluorouracil (High)	Moderate
Metal Complex (Cd-L)	A549 (Lung)	[Cd(L)Cl]	410	Etoposide (~580)	Low

- Selectivity Index (SI) = IC

(Normal Cells) / IC

(Cancer Cells). High SI indicates lower toxicity.

- Analysis: The Tetrahydroquinoline (THQ)-Thiomorpholine hybrids (10e) demonstrate superior potency (nanomolar range) compared to simple thiazolyl derivatives (micromolar range). The addition of a trifluoromethyl group significantly enhances binding affinity to the mTOR active site [1, 2].

Antimicrobial Efficacy (MIC Comparison)

While less potent than third-generation antibiotics, thiomorpholine derivatives show promise against resistant strains (e.g., *M. tuberculosis*) and in preventing biofilm formation.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)

Derivative Type	Microorganism	Lead Compound	MIC	Standard Control	Notes
Dihydroquinoline-Thio	M. tuberculosis H37Rv	Compound 26b	25 µg/mL	Isoniazid (0.1 µg/mL)	Less potent than morpholine analog (6.25 µg/mL)
Thiosemicarbazone-Thio	C. albicans (Fungi)	Compound 15	0.83 µM	Fluconazole	High antifungal potential
Schiff Base Derivative	M. smegmatis	Compound 7b	7.81 µg/mL	Streptomycin	Comparable activity
Benzohydrazide-Thio	S. aureus	Compound VI-e	Moderate	Ciprofloxacin	Good bacteriostatic activity

- Analysis: For antimycobacterial activity, the morpholine scaffold (O-analogue) appears slightly superior to thiomorpholine (S-analogue) in specific series (Compound 26a vs 26b).^[1] However, in antifungal applications (C. albicans), thiomorpholine derivatives show excellent sub-micromolar potency [3, 4].

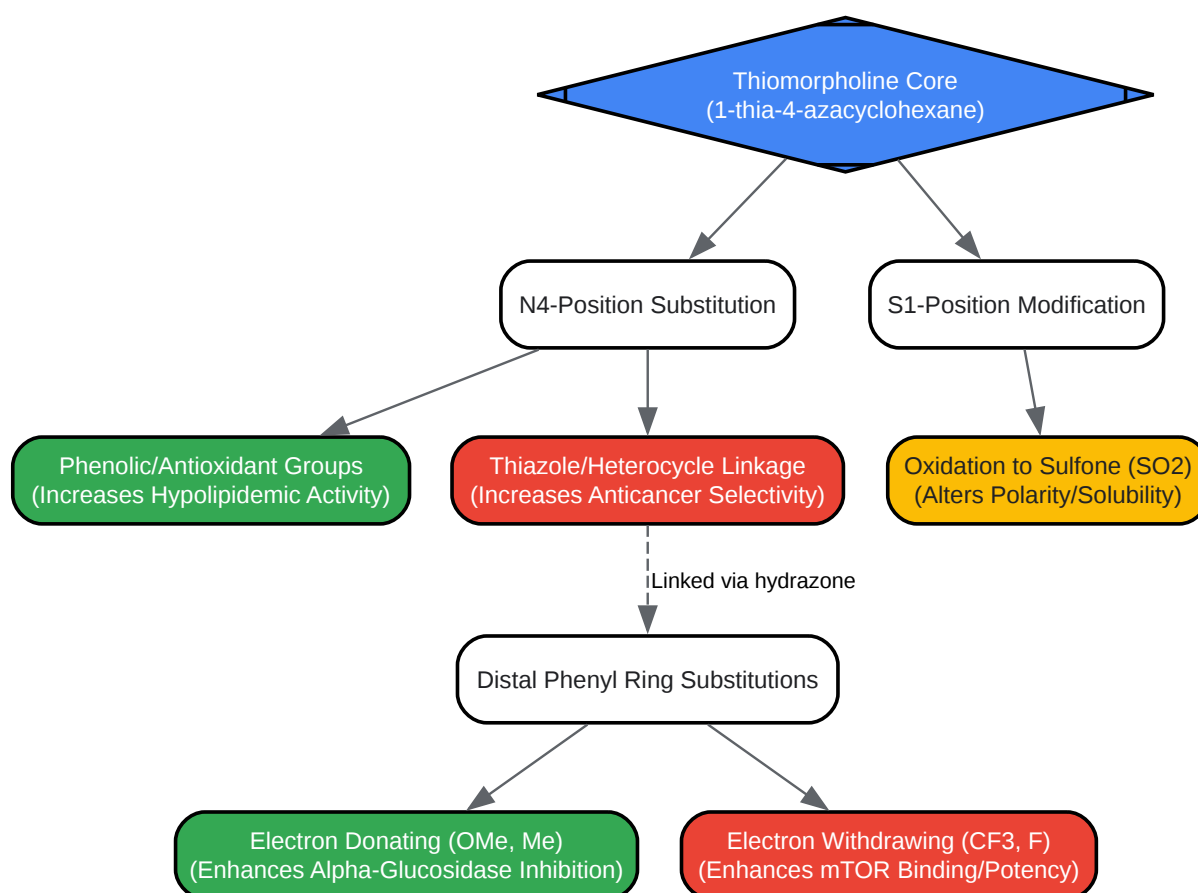
Metabolic Enzyme Inhibition

Thiomorpholine derivatives are gaining traction as inhibitors for DPP-IV (Diabetes) and Squalene Synthase (Hyperlipidemia).

- DPP-IV Inhibition: Compounds 16a-c exhibit IC values of 3.40 – 6.93 µM, offering a scaffold for Type 2 Diabetes management [5].
- -Glucosidase Inhibition: Compound 27 (methoxy-substituted) achieved an IC of 0.18 µg/mL, significantly more potent than the standard Acarbose [5].^{[1][3]}

Structure-Activity Relationship (SAR) Map

Understanding where to modify the thiomorpholine ring is crucial for optimizing activity. The diagram below summarizes the SAR rules derived from the comparative data.



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Figure 2: SAR Logic for Thiomorpholine Optimization. Green nodes indicate metabolic/antioxidant improvements; Red nodes indicate anticancer potency enhancements.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are synthesized from the most successful assays cited in the comparative analysis.

Protocol A: Synthesis of Thiazolyl-Thiomorpholine Derivatives

Target: Anticancer Agents (e.g., Compound 3f)

Reagents: 4-(2-bromoacetyl)phenyl thiomorpholine, Thiourea/Thioamide derivatives, Ethanol.

- Reactant Preparation: Dissolve 1.0 equivalent of 4-(2-bromoacetyl)phenyl thiomorpholine in absolute ethanol (20 mL/mmol).
- Cyclization: Add 1.1 equivalents of the appropriate substituted thioamide (e.g., 4-methylthiobenzamide).
- Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Isolation: Cool to room temperature. The precipitate (hydrobromide salt) usually forms.
- Neutralization: Filter the solid and suspend in 10% NaHCO₃ solution to liberate the free base. Stir for 30 mins.
- Purification: Filter the crude solid and recrystallize from Ethanol/DMF mixtures.
- Validation: Confirm structure via H-NMR. Look for the thiazole proton singlet around 7.0–7.5 ppm.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: Determination of IC

against A549 cells.[\[2\]](#)

- Seeding: Seed A549 cells (5 x 10⁴ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

- Treatment: Prepare stock solutions of the thiomorpholine derivative in DMSO. Dilute serially in medium (Final DMSO < 0.1%). Add to wells (0.1 μ M to 100 μ M range).
- Incubation: Incubate for 48 hours.
- MTT Addition: Add 20 μ L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Aspirate medium carefully. Add 100 μ L DMSO to dissolve formazan crystals. Shake for 15 mins.
- Readout: Measure absorbance at 570 nm.
- Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC

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